1,3-Dipalmitoyl-2-oleoylglycerol
Overview
Description
1,3-Dipalmitoyl-2-oleoylglycerol is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It is commonly found in natural sources such as cocoa butter, Chinese tallow butter, and the palm stearin fraction of palm oil . This compound is significant in various fields, including food science, lipidomics, and medical research.
Biochemical Analysis
Biochemical Properties
1,3-Dipalmitoyl-2-oleoylglycerol is involved in several biochemical reactions, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol. This compound also interacts with proteins involved in lipid transport and storage, such as apolipoproteins and lipid-binding proteins. These interactions are crucial for the regulation of lipid homeostasis and energy balance in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and growth. This compound also impacts gene expression by modulating the activity of transcription factors such as CREB. Additionally, this compound influences cellular metabolism by altering the levels of key metabolites and enzymes involved in lipid synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can activate or inhibit enzymes such as lipases, depending on the context of the reaction. This compound also affects gene expression by binding to transcription factors and modulating their activity. These interactions result in changes in cellular processes such as lipid metabolism, cell signaling, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under high-heat conditions, leading to the formation of oxidative products. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance. At high doses, it can lead to adverse effects such as increased fat deposition and metabolic disturbances. These threshold effects highlight the importance of dosage in the study of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as acyl-CoA synthetases and lipases, which play key roles in the conversion of triacylglycerols to fatty acids and glycerol. This compound also affects metabolic flux by altering the levels of key metabolites and enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and transporters. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, such as lipid droplets and membranes. The transport and distribution of this compound are crucial for its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including lipid droplets, membranes, and the endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific compartments, where it can exert its effects on lipid metabolism and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-2-oleoylglycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification . The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the interesterification of oils rich in palmitic and oleic acids. This process can be catalyzed by chemical catalysts or enzymes, and it is optimized to produce high-purity triacylglycerols . The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoyl-2-oleoylglycerol undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free fatty acids and glycerol.
Interesterification: This reaction involves the exchange of fatty acid groups between different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is often accelerated by heat or light.
Hydrolysis: This reaction typically uses water and may be catalyzed by acids, bases, or enzymes.
Interesterification: Catalysts such as sodium methoxide or lipases are used under controlled temperatures.
Major Products Formed
Oxidation: Produces various aldehydes, ketones, and carboxylic acids.
Hydrolysis: Yields free palmitic acid, oleic acid, and glycerol.
Interesterification: Results in a mixture of different triacylglycerols.
Scientific Research Applications
1,3-Dipalmitoyl-2-oleoylglycerol has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dipalmitoyl-2-oleoylglycerol exerts its effects involves several molecular targets and pathways:
Neuroprotection: It has been shown to reduce oxidative stress and inflammation in the brain by modulating pathways such as the p38 MAPK and PI3K/Akt/CREB pathways.
Lipid Metabolism: The compound influences lipid metabolism by affecting the activity of enzymes involved in fat deposition and mobilization.
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol can be compared with other similar triacylglycerols:
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Has oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Glyceryl tripalmitate: Contains palmitic acid at all three positions.
Uniqueness
This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly valuable in studies of lipid behavior and stability under various conditions .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392618 | |
Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-25-2 | |
Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Dipalmitoyl-2-oleoylglycerol?
A1: The molecular formula of POP is C₅₁H₉₈O₆, and its molecular weight is 807.32 g/mol.
Q2: Are there any spectroscopic data available for POP?
A2: Yes, researchers commonly use techniques like X-ray diffraction (XRD) [, , ], differential scanning calorimetry (DSC) [, ], and nuclear magnetic resonance (NMR) [] to characterize the polymorphic forms, thermal behavior, and molecular structure of POP.
Q3: How does the presence of other oils affect the crystallization of POP?
A3: Studies have shown that the presence of other oils, such as triolein (OOO) or hazelnut oil (HZ), can significantly influence the crystallization behavior of POP, impacting its polymorphic forms, crystal size, and overall stability [].
Q4: What is the impact of cooling rate on the crystallization of POP?
A4: The cooling rate significantly impacts POP crystallization. Rapid cooling leads to smaller, less ordered crystals, while slower cooling promotes larger, more stable crystal structures. This affects the texture and stability of products containing POP [].
Q5: Does the position of palmitic acid within the TAG structure influence POP's properties?
A5: Yes, the regiospecific positioning of palmitic acid within the TAG molecule affects POP's physicochemical properties and in vitro digestion characteristics. For instance, TAGs with palmitic acid at the sn-1 (or 3) position exhibit higher melting points and slower digestion rates compared to those with palmitic acid at the sn-2 position [].
Q6: What are the neuroprotective effects of POP observed in research?
A6: Research suggests that POP derived from rice bran oil exhibits neuroprotective effects against cerebral ischemia-reperfusion injury in rats. These effects are potentially linked to the inhibition of p38 MAPK and activation of the PI3K/Akt/CREB pathway, leading to antioxidant, anti-apoptotic, and anti-inflammatory actions [].
Q7: How does the consumption of POP affect body weight and food intake in mice fed a high-fat diet?
A7: Studies in mice have shown that the specific structure of TAGs, such as POP compared to 1,2-dipalmitoyl-3-oleoylglycerol (PPO), can influence body weight gain and food intake. Mice fed a POP-enriched diet showed lower body weight gain and consumed fewer calories compared to those fed a PPO-enriched diet, despite both being high-fat diets [, ].
Q8: Does POP interact with other nutrients and affect their metabolism?
A8: Research indicates that the structure of dietary TAGs, including POP, can influence vitamin A storage in mice. Mice fed a high-fat diet containing POP showed different vitamin A intake and storage patterns compared to those fed a high-fat diet with a different TAG structure or a standard chow diet []. This suggests potential interactions between dietary TAG structure and vitamin A metabolism.
Q9: How is POP quantified in various matrices?
A9: High-performance liquid chromatography (HPLC) coupled with a nano quantity analyte detector (NQAD) has been successfully used to quantify POP in complex matrices like cocoa butter, offering a precise and sensitive method for analyzing TAG molecular species [].
Q10: What are the implications of POP crystallization on chocolate production?
A10: Understanding the crystallization behavior of POP is crucial for chocolate production, as it directly impacts the texture, appearance, and shelf life of chocolate. Controlling the polymorphic forms and crystal size of POP contributes to preventing undesirable phenomena like fat bloom [, , ].
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